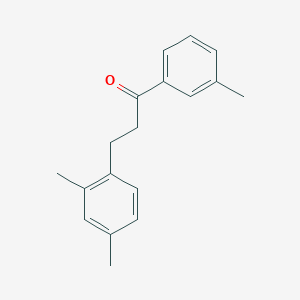

3-(2,4-Dimethylphenyl)-3'-methylpropiophenone

説明

3-(2,4-Dimethylphenyl)-3'-methylpropiophenone (CAS 898793-55-0) is a propiophenone derivative featuring two aromatic rings substituted with methyl groups. Its structure includes a 2,4-dimethylphenyl group attached to the propanone backbone and a methyl substituent at the 3'-position of the second phenyl ring.

特性

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-8-7-14(2)11-15(16)3/h4-8,11-12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUHXZLQOEJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644665 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-55-0 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(2,4-Dimethylphenyl)-3'-methylpropiophenone is an organic compound classified as a ketone, characterized by a propanone structure with a 2,4-dimethylphenyl group and a methyl group at the 3' position. Despite its structural complexity, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structural features often exhibit significant biological properties, warranting further investigation into the potential activities of 3-(2,4-Dimethylphenyl)-3'-methylpropiophenone.

Structural Characteristics

The compound's molecular formula is . The unique arrangement of methyl groups on the phenyl ring significantly influences its chemical behavior and potential applications in synthesis and catalysis.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone | C18H20O | Different dimethyl substitution pattern |

| 3-(2,4-Dimethoxyphenyl)-3'-methylpropiophenone | C18H20O | Features methoxy groups instead of methyl groups |

| 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone | C18H20O | Different dimethyl substitution leading to varied reactivity |

Case Studies and Research Findings

-

Anticancer Activity Evaluation : In a study evaluating the anti-proliferative effects of various substituted phenyl compounds against pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells, several derivatives displayed significant growth inhibition. For example, compounds with electron-donating groups showed improved activities compared to their unsubstituted counterparts .

Compound ID Cell Line % Inhibition at 25 µM 11a MIA PaCa-2 >50% 14f MDA-MB-231 78% 13c PC-3 >25% - Mechanism of Action : The mechanisms by which these compounds exert their effects often involve interactions with specific molecular targets such as estrogen receptors or other signaling pathways critical for cancer cell survival. For instance, compounds exhibiting hydroxyl substitutions have shown enhanced binding affinity due to hydrogen bonding interactions .

類似化合物との比較

Structural and Electronic Effects

- Electron-Donating vs. This contrasts with trifluoro () and dichloro () analogs, where halogens reduce electron density, favoring interactions with polar environments . The methoxy group in 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone () introduces resonance effects, balancing electron donation and withdrawal, which may influence stability or biological activity .

Physicochemical and Application Differences

- Polarity and Solubility: Fluorine and chlorine substituents increase polarity and boiling points compared to methyl groups.

- Pharmaceutical Relevance : The dichloro-methoxy compound () is explicitly labeled as a pharmaceutical intermediate, suggesting utility in drug synthesis. The target compound’s methyl groups may favor blood-brain barrier penetration in CNS drug candidates .

Research Findings and Data Gaps

- Purity and Characterization : The trifluoro analog () is reported at 97% purity, with structural confirmation via spectroscopic methods (e.g., NMR, IR). Similar analytical techniques are likely applicable to the target compound, though experimental data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。